(1-Methyl-piperidin-4-yl)-urea
Description
Contextualization within Chemical Literature and Database Records
(1-Methyl-piperidin-4-yl)-urea is cataloged in several major chemical databases, which serve as crucial repositories for its properties and structural information. It is assigned the Chemical Abstracts Service (CAS) Registry Number 20850-29-1 . While this CAS number is sometimes associated in databases with a related nitrile, 3-Methyl-2-(3,4-dimethoxyphenyl)butyronitrile, the urea (B33335) compound itself is distinctly identified by its structure and name. chemicalbook.comchemicalbook.comnih.gov
The compound is indexed under various identifiers, including PubChem CID and ChEMBL ID, which facilitate its tracking across different research studies and datasets. zhanggroup.orgontosight.ai Its fundamental properties are well-documented, providing a baseline for its use in synthetic and research applications. evitachem.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C7H15N3O |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | (1-methylpiperidin-4-yl)urea |
| Canonical SMILES | CN1CCC(CC1)NC(=O)N |
| InChI Key | XTVYLDJATAIOKY-UHFFFAOYSA-N |
| Appearance | Typically a white crystalline solid |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ethanol |
Data sourced from various chemical databases. evitachem.com
Historical Perspective on its Emergence in Organic Synthesis and Chemical Biology
The emergence of this compound is intrinsically linked to the broader exploration of piperidine (B6355638) and urea derivatives in chemical synthesis. The piperidine ring's conformation was a subject of study for chemists in the late 19th century. The development of synthetic methods to create substituted piperidines and ureas accelerated throughout the 20th century, driven by the search for new pharmacologically active agents. nih.gov
Significance of the Piperidine-Urea Scaffold in Medicinal Chemistry Research
The piperidine-urea scaffold, the core structure of this compound, is of considerable importance in medicinal chemistry. nih.gov This structural combination is found in numerous compounds investigated for a wide array of therapeutic targets. researchgate.netresearchgate.net
Piperidine Moiety : The piperidine ring is one of the most prevalent heterocyclic systems in approved pharmaceuticals. mdpi.com Its saturated, non-planar structure provides a three-dimensional framework that can improve pharmacokinetic properties such as membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net The nitrogen atom within the ring offers a site for substitution, allowing for the fine-tuning of a molecule's properties.
Urea Moiety : The urea functional group is a powerful hydrogen-bond donor and acceptor. nih.gov This characteristic enables it to form strong and specific interactions with biological targets like enzymes and receptors, which is a critical aspect of drug design. nih.govacs.org The incorporation of a urea linker into molecular designs is a common strategy to enhance potency and selectivity. nih.gov
The combination of these two motifs in the piperidine-urea scaffold has led to its use in the development of inhibitors for various enzymes, including soluble epoxide hydrolase (sEH), and as core structures in agents targeting kinases and other proteins implicated in disease. ucanr.edu
Overview of the Chemical Structure and its Sub-Structural Motifs
The chemical structure of this compound is defined by three key sub-structural motifs that dictate its chemical behavior and potential interactions.
Table 2: Sub-Structural Motifs of this compound
| Motif | Description | Significance |
| N-Methylpiperidine Ring | A saturated six-membered heterocycle containing a nitrogen atom, which is substituted with a methyl group. | Provides a rigid, three-dimensional scaffold. The methyl group on the nitrogen can influence basicity and steric interactions. The ring's conformation is typically a chair form. |
| Urea Linker | A central carbonyl group bonded to two nitrogen atoms (-NH-C(=O)-NH-). | Acts as a rigid and planar unit capable of forming multiple hydrogen bonds. It serves as a key interaction point with biological macromolecules. nih.gov |
| Primary Amide | The terminal -NH2 group of the urea moiety. | Functions as a hydrogen bond donor, contributing to the molecule's interaction profile. |
The molecule features a piperidine ring with a methyl group on the nitrogen atom, connected via its 4-position to a urea functional group. evitachem.com This specific arrangement creates a molecule with a defined shape and distribution of functional groups, making it a versatile intermediate and a foundational structure for more elaborate chemical design. evitachem.com
Structure
3D Structure
Properties
Molecular Formula |
C7H15N3O |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl)urea |
InChI |
InChI=1S/C7H15N3O/c1-10-4-2-6(3-5-10)9-7(8)11/h6H,2-5H2,1H3,(H3,8,9,11) |
InChI Key |
XTVYLDJATAIOKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Methyl Piperidin 4 Yl Urea and Its Analogues
Classic Approaches to Urea (B33335) Formation Involving 1-Methyl-piperidin-4-amine
Traditional methods for the synthesis of ureas, including (1-Methyl-piperidin-4-yl)-urea, predominantly involve the reaction of a primary amine, in this case, 1-Methyl-piperidin-4-amine, with a carbonyl source. These methods are well-established and widely used due to their reliability and predictability.
Reaction with Carbonylating Agents (e.g., Phosgene (B1210022) Equivalents, Carbonyldiimidazole)
A primary route to urea formation is the use of carbonylating agents. Phosgene, though highly effective, is extremely toxic, leading to the development and preference for safer phosgene equivalents like triphosgene (B27547) and diphosgene. mdpi.com Another widely used and safer alternative is 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govresearchgate.net
The reaction mechanism with CDI involves the initial activation of the first amine (1-Methyl-piperidin-4-amine) to form an imidazolyl carbamate (B1207046) intermediate. This intermediate is then subjected to nucleophilic attack by a second amine, or in the case of symmetrical urea synthesis, another molecule of the same amine, to yield the final urea product. researchgate.net This method is advantageous due to its mild reaction conditions and the formation of gaseous byproducts (CO2 and imidazole), which simplifies purification. researchgate.net The use of CDI has been successfully applied to the synthesis of various piperidine-containing ureas. nih.gov
| Carbonylating Agent | General Conditions | Advantages | Disadvantages |
| Triphosgene | Typically requires a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at low temperatures. mdpi.com | Solid, easier to handle than gaseous phosgene. | Still toxic and requires careful handling. |
| Carbonyldiimidazole (CDI) | Often performed in aprotic solvents like THF or DMF at room temperature. nih.govnih.gov | Low toxicity, mild reaction conditions, byproducts are easily removed. | Can be slower with less nucleophilic amines. researchgate.net |
Amine-Isocyanate Condensation Pathways
The condensation of an amine with an isocyanate is one of the most common and efficient methods for preparing unsymmetrical ureas. asianpubs.org For the synthesis of this compound, this would involve the reaction of 1-Methyl-piperidin-4-amine with an appropriate isocyanate. The reaction is typically straightforward, proceeding via nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.
This pathway is highly versatile, allowing for the synthesis of a wide array of substituted ureas by varying the isocyanate reactant. The synthesis of this compound can be achieved by reacting 1-Methyl-piperidin-4-amine with a suitable isocyanate in a controlled environment, often using a solvent like dichloromethane (B109758) and maintaining low temperatures to manage the exothermic nature of the reaction. evitachem.com
| Reactants | Solvent | Temperature | Yield | Reference |
| 4-[(4-aminophenoxy)methyl]-1-[4-pyridyl]piperidine and Methyl isocyanate | Dimethylformamide | Room Temperature | Not Specified | |
| Aryl amine and Aryl isocyanates | Not Specified | Not Specified | Not Specified | asianpubs.org |
Novel and Green Synthetic Protocols for Urea Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Catalyst-Free and Solvent-Free Methods
The development of catalyst-free and solvent-free reactions is a cornerstone of green chemistry. Catalyst-free methods for urea synthesis have been reported, often relying on the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures. rsc.org These methods can simplify purification by eliminating the need to remove a catalyst.
Solvent-free, or neat, reactions offer significant environmental benefits by eliminating solvent waste. These reactions are often facilitated by grinding the reactants together or by heating them to a molten state. Such conditions have been successfully applied to the synthesis of various urea and thiourea (B124793) derivatives. researchgate.netresearchgate.net The direct coupling of CO2 and N2 using plasma has also been explored as a catalyst-free pathway for urea synthesis under ambient conditions. rsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity. sci-hub.ru
In the context of urea synthesis, microwave assistance has been applied to both classical and novel methods. For instance, the reaction of amines with potassium cyanate (B1221674) in water can be significantly accelerated using microwave irradiation, providing monosubstituted ureas in good to excellent yields within minutes. mcgill.caresearchgate.net This technique has also been successfully employed in the synthesis of piperidine-containing compounds, highlighting its applicability to the synthesis of this compound and its analogues. mdpi.comnih.gov A one-pot, two-step protocol for synthesizing N,N'-disubstituted urea derivatives from alkyl halides and amines under microwave irradiation has also been developed. beilstein-journals.orgnih.gov
| Starting Materials | Conditions | Reaction Time | Yield | Reference |
| Alkyl bromide, NaN3, PS-PPh2, CO2, Amine | Microwave, 50-70 °C | 4.5 hours | Excellent to quantitative | beilstein-journals.org |
| Isopropyl or cyclopentyl urea, various amines | Microwave, 150 °C | Not Specified | Good | sci-hub.ru |
| Amines, Potassium cyanate, Ammonium (B1175870) chloride | Microwave, 120-130 °C in water | 10-15 minutes | Good to excellent | mcgill.ca |
Flow Chemistry Applications for Scalable Production
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers numerous advantages for chemical synthesis, particularly for scalable production. nih.gov These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and integration of in-line analysis and purification. researchgate.netpharmasalmanac.com
The synthesis of urea-containing compound libraries based on the piperidin-4-one scaffold has been successfully demonstrated using continuous flow techniques. researchgate.net This approach allows for the rapid and efficient generation of diverse urea derivatives for applications such as drug discovery. The ability to perform multi-step syntheses in a fully automated flow reactor without isolating intermediates opens up possibilities for the highly efficient production of complex molecules like this compound analogues. researchgate.net The transposition of a triphosgene-based urea synthesis from laboratory to pre-industrial scale using a continuous process highlights the industrial relevance of this technology. researchgate.net
Stereoselective Synthesis of Chiral Analogues Incorporating the Moiety
The generation of chiral analogues of this compound, where stereocenters are introduced on the piperidine (B6355638) ring, requires precise control over the spatial arrangement of atoms. This is accomplished through various stereoselective synthetic methods.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After the desired stereocenter is established, the auxiliary is removed and can often be recovered. wikipedia.org In the context of synthesizing chiral piperidine urea analogues, a chiral auxiliary can be attached to a precursor molecule to guide the diastereoselective formation of the piperidine ring or the introduction of substituents.
For instance, pseudoephedrine and pseudoephenamine are effective chiral auxiliaries in asymmetric alkylation reactions, providing a route to enantiomerically enriched carboxylic acids that can be precursors to complex piperidines. nih.gov Oxazolidinones, popularized by Evans, are another class of versatile chiral auxiliaries used in stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions, which can be instrumental in constructing substituted piperidine frameworks with high diastereoselectivity. sigmaaldrich.com The choice of auxiliary and the reaction conditions are critical for achieving high stereocontrol.
Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Removal Conditions |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation | Mild hydrolysis |
| Evans' Oxazolidinones | Stereoselective aldol reactions, alkylations | Hydrolysis, reduction |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) / (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) | Asymmetric alkylation of carbonyls | Ozonolysis or other oxidative cleavage |
| Menthol | Asymmetric Diels-Alder reactions, alkylations | Hydrolysis |
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern stereoselective synthesis. For the synthesis of chiral piperidine derivatives, several catalytic asymmetric methods are employed.
Recent advancements have focused on the enantioselective synthesis of chiral piperidines through dearomatization of pyridines followed by borylation, providing access to enantioenriched 3-boryl-tetrahydropyridines which are versatile intermediates. semanticscholar.org Furthermore, the enantioselective synthesis of triazole ureas featuring chiral, hydroxylated 2-benzylpiperidines has been reported, highlighting that the stereochemistry at the C2 position significantly influences biological activity. rsc.orgnih.gov This underscores the importance of precise stereocontrol in developing functionally optimized analogues.
Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. This can be achieved through various methods, including chiral chromatography and diastereomeric salt formation.
Chiral Chromatography: This method involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). The different interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation.
Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic amine (like a chiral piperidine precursor) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, the individual enantiomers of the amine can be recovered by treatment with a base.
Precursor Synthesis and Functionalization of 1-Methyl-piperidin-4-amine
The primary precursor for this compound is 1-Methyl-piperidin-4-amine. Its synthesis and subsequent functionalization are critical steps in the preparation of a diverse range of urea derivatives.
A common synthetic route to 1-Methyl-piperidin-4-amine involves the reductive amination of 1-methyl-4-piperidone. This can be achieved using a variety of reducing agents in the presence of an ammonia (B1221849) source. Another reported method involves the deprotection of a protected 4-amino-1-methylpiperidine (B1301898) derivative. For example, N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine can be deprotected using catalytic hydrogenation with palladium on carbon (Pd/C) in the presence of formic acid. chemicalbook.com
Once synthesized, 1-Methyl-piperidin-4-amine can be functionalized in several ways. The primary amino group is a key site for modification, most notably through reaction with isocyanates or their equivalents to form the urea linkage. The piperidine nitrogen, being a tertiary amine, is generally less reactive but can participate in quaternization reactions. The piperidine ring itself can also be functionalized, although this often requires more complex synthetic strategies, such as metal-catalyzed C-H activation. nih.gov
Table 2: Synthesis of 1-Methyl-piperidin-4-amine
| Starting Material | Reagents | Product | Yield |
| 1-Methyl-4-piperidone | NH3, H2, Raney Ni | 1-Methyl-piperidin-4-amine | - |
| N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine | 4% Formic acid in Methanol (B129727), 10% Pd/C | 1-Methyl-piperidin-4-amine | 51% chemicalbook.com |
Protecting Group Strategies for Selective Derivatization
In the synthesis of complex molecules like substituted this compound analogues, protecting groups are essential to temporarily mask reactive functional groups and prevent unwanted side reactions. smolecule.comucoz.com This allows for the selective modification of other parts of the molecule.
For precursors of this compound, particularly those with additional reactive functionalities, the primary amine is a common site for protection. Carbamate-based protecting groups are widely used for amines due to their stability and predictable cleavage conditions. oup.com
tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group for amines. It is stable to a variety of reaction conditions but can be easily removed with mild acids, such as trifluoroacetic acid (TFA). creative-peptides.com In a synthetic sequence, a Boc-protected 4-aminopiperidine (B84694) derivative can be used to introduce modifications at other positions before the final deprotection and urea formation. thieme-connect.com
Benzyloxycarbonyl (Cbz or Z): The Cbz group is another common amine protecting group. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation. creative-peptides.com
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under mild basic conditions, often using a solution of piperidine in dimethylformamide (DMF). ucoz.comcreative-peptides.com This orthogonality to acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Cbz) groups makes it highly valuable in complex, multi-step syntheses.
The strategic selection and application of these protecting groups allow for a high degree of control over the synthesis, enabling the construction of precisely functionalized analogues of this compound.
Chemical Reactivity and Derivatization Studies of the 1 Methyl Piperidin 4 Yl Urea Core
Investigation of Substituent Effects on Urea (B33335) Linkage Stability
The stability of the urea linkage (–NH–CO–NH–) is significantly influenced by the electronic properties of its substituents. The resonance of the lone pairs on the nitrogen atoms with the carbonyl group imparts a planar character and partial double-bond nature to the C–N bonds, enhancing their stability. nih.gov Substituents on either nitrogen atom can modulate this stability through inductive and resonance effects.
For the (1-Methyl-piperidin-4-yl)-urea core, one nitrogen is part of the aliphatic piperidine (B6355638) ring system, while the other can be attached to various moieties. The stability of the urea linkage is thus dependent on the nature of the second substituent (R).
Electron-donating groups (EDGs) attached to the second urea nitrogen generally increase the electron density on the urea backbone, which can strengthen the C-N bonds through enhanced resonance.
Electron-withdrawing groups (EWGs) can decrease the electron density, potentially making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, which could lead to cleavage of the urea linkage under certain conditions.
| Substituent (R) on Terminal Nitrogen | Electronic Effect | Predicted Effect on Urea Linkage Stability |
| Alkyl Group (e.g., -CH₃) | Electron-donating (Inductive) | Increased stability due to enhanced resonance. |
| Phenyl Group (-C₆H₅) | Can be withdrawing or donating depending on substitution | Generally stable; stability modulated by aryl substituents. |
| Acyl Group (e.g., -COCH₃) | Electron-withdrawing (Resonance) | Decreased stability; increased susceptibility to hydrolysis. |
Functional Group Interconversions on the Piperidine Ring and Urea Nitrogen
The this compound core possesses several sites amenable to functional group interconversions, making it a versatile scaffold for chemical synthesis. a2bchem.com
The urea moiety itself can undergo several transformations. Under strong acidic or basic conditions, the urea bond can be hydrolyzed to yield 4-amino-1-methylpiperidine (B1301898) and isocyanic acid (which would decompose further) or the corresponding carbamic acids. smolecule.com This reaction pathway allows for the cleavage of the urea and potential replacement with other functional groups.
The terminal nitrogen of the urea group (if unsubstituted or monosubstituted) can act as a nucleophile. smolecule.com This allows for reactions such as:
Alkylation and Acylation: Further substitution on the urea nitrogen can be achieved, leading to more complex derivatives. google.combath.ac.uk
Condensation Reactions: Reaction with aldehydes or ketones can form corresponding imines or related adducts, expanding the structural diversity of the core.
The piperidine ring, being a saturated heterocycle, is generally stable. However, advanced synthetic methods can achieve functionalization at the C-H bonds, particularly at the position alpha to the nitrogen, often through oxidative pathways that generate N-acyliminium ion intermediates. nih.govchemrxiv.org
Reactivity of the Piperidine Nitrogen Atom
The piperidine nitrogen in this compound is a tertiary amine, which dictates its characteristic reactivity. Its lone pair of electrons makes it basic and nucleophilic.
As a tertiary amine, the piperidine nitrogen readily undergoes quaternization, also known as the Menshutkin reaction, when treated with alkylating agents such as alkyl halides. researchgate.net This reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkylating agent, resulting in the formation of a quaternary ammonium (B1175870) salt. researchgate.netmdpi.com
This transformation converts the neutral tertiary amine into a permanently charged cationic center. Quaternization significantly alters the molecule's physicochemical properties, such as increasing its water solubility and modifying its biological interactions. mdpi.comnih.gov The reaction rate and yield can be influenced by the nature of the alkylating agent and the solvent used. researchgate.net
The piperidine nitrogen is already alkylated with a methyl group and, being tertiary, cannot undergo further direct N-alkylation or N-acylation under standard conditions. However, the nitrogen atoms of the urea moiety are reactive. The urea nitrogens are significantly less basic than the piperidine nitrogen due to the resonance delocalization of their lone pairs with the adjacent carbonyl group.
Despite their reduced nucleophilicity, these nitrogen atoms can be N-alkylated or N-acylated, often requiring the presence of a base to deprotonate the urea nitrogen and increase its nucleophilicity. google.comuno.edu This allows for the introduction of a wide variety of substituents onto the urea portion of the molecule, a common strategy in drug design to modulate properties like potency, selectivity, and pharmacokinetics. nih.gov
Susceptibility to Oxidation of Specific C-H Bonds (e.g., Alpha to Piperidinyl Ring Nitrogen, Pendent Methyl Group)
The C-H bonds on the carbon atoms adjacent (alpha) to the piperidine ring nitrogen and on the pendent N-methyl group are susceptible to metabolic and chemical oxidation. nih.govacs.org This oxidation is a critical aspect of the molecule's reactivity and metabolism.
Oxidation of tertiary amines like N-methylpiperidine derivatives can proceed through two primary pathways:
N-oxide Formation: The tertiary piperidine nitrogen can be oxidized to form an N-oxide. google.comgoogle.com These N-oxides can sometimes act as prodrugs, being reduced back to the parent tertiary amine in vivo. google.com
C-H Oxidation: Oxidation at the α-carbon (C2 and C6 positions of the piperidine ring) or the N-methyl group leads to the formation of an unstable carbinolamine, which can then fragment. researchgate.net This fragmentation typically results in the formation of an iminium ion intermediate. acs.org The iminium ion is an electrophilic species that can be trapped by nucleophiles or undergo further reactions. This pathway can lead to N-dealkylation (loss of the methyl group) or ring opening. nih.gov
Studies on N-alkyl piperidines have shown that site-selectivity of C-H oxidation can be achieved using specific catalysts. nih.gov For example, iron-catalyzed oxidations have been shown to hydroxylate tertiary C-H bonds with high selectivity. nih.gov The electronic environment significantly influences the site of oxidation; protonation or complexation of the basic nitrogen can render it an inductively withdrawing moiety, enabling oxidation at remote C-H bonds. nih.gov
| Reaction Type | Reagent/Condition | Potential Product(s) | Reference |
| α-Hydroxylation | Photocatalytic Oxidation | Hemiaminals at C2/C6 positions | chemrxiv.org |
| N-Oxide Formation | H₂O₂ | This compound-N-oxide | google.comgoogle.com |
| N-Dealkylation | Oxidizing agents (e.g., Hg(II)-EDTA), CYP enzymes | Iminium ion intermediate, Piperidin-4-yl-urea | nih.govresearchgate.net |
| Remote C-H Oxidation | Fe(PDP) catalyst, HBF₄ | Hydroxylated piperidine ring derivatives | nih.gov |
Strategies for Modulating Chemical Stability through Isotopic Labeling (e.g., Deuteration)
Isotopic labeling, particularly the replacement of hydrogen with its heavier stable isotope deuterium (B1214612) (D), is a powerful strategy to enhance the metabolic stability of pharmaceuticals. x-chemrx.com This approach, known as deuteration, leverages the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore, its cleavage requires more energy.
For this compound, sites susceptible to oxidative metabolism, as identified in the previous section (α-carbons and the N-methyl group), are prime candidates for deuteration. nih.govacs.org By replacing the hydrogens at these positions with deuterium, the rate of cytochrome P450 (CYP)-mediated oxidation can be significantly reduced. nih.gov This can lead to:
Slower metabolic clearance.
Increased drug exposure (half-life).
Reduced formation of potentially reactive metabolites.
Deuterated analogs of piperidine-containing drugs have been successfully developed to improve their pharmacokinetic profiles. nih.gov For instance, the synthesis of deuterated versions of pimavanserin (B1677881), a molecule containing a substituted (1-methylpiperidin-4-yl)urea moiety, has been reported. google.com This strategy allows for the fine-tuning of a molecule's metabolic fate without significantly altering its fundamental pharmacological activity. x-chemrx.com
Ring Opening and Rearrangement Reactions of the Piperidine Moiety
While specific studies on the ring-opening and rearrangement of this compound are not extensively documented in publicly available literature, the reactivity of the N-methylpiperidine core can be inferred from classical and modern organic reactions involving similar structural motifs. The stability of the piperidine ring generally requires forcing conditions or specific reagents to induce cleavage or rearrangement.
One of the historical methods for the ring opening of cyclic amines is the Hofmann elimination . This reaction sequence involves the exhaustive methylation of the amine to form a quaternary ammonium salt, followed by treatment with a base (like silver oxide) and heat to induce an elimination reaction that results in the formation of an alkene. wikipedia.orgmasterorganicchemistry.com For the this compound, this would involve further methylation of the tertiary nitrogen of the piperidine ring with an excess of a methylating agent, such as methyl iodide, to form a quaternary ammonium iodide. Subsequent treatment with silver oxide and water would yield the corresponding ammonium hydroxide (B78521), which upon heating, would undergo an E2 elimination. This process would lead to the cleavage of one of the C-N bonds of the piperidine ring, resulting in an acyclic alkene. The regioselectivity of the elimination generally follows the Hofmann rule, favoring the formation of the least substituted alkene. wikipedia.orglibretexts.org In the case of piperidine itself, this process ultimately yields 1,4-pentadiene (B1346968) after a second round of methylation and elimination. doubtnut.com
Another classical reaction that can lead to the cleavage of the piperidine ring is the von Braun reaction . This reaction involves treating a tertiary amine, such as the N-methylpiperidine moiety, with cyanogen (B1215507) bromide (BrCN). wikipedia.org The reaction proceeds through a quaternary cyanoammonium intermediate. Subsequent nucleophilic attack by the bromide ion can lead to the cleavage of a C-N bond. researchgate.net In cyclic amines, this can result in either N-demethylation or ring opening to form a long-chain bromo-alkyl-cyanamide. researchgate.net While N-demethylation is often the preferred pathway for N-methyl cyclic amines, ring-opening is a possible outcome depending on the substrate and reaction conditions. researchgate.netnih.gov
Rearrangement reactions of the piperidine skeleton itself are less common but can be achieved through various synthetic strategies, often involving the formation of reactive intermediates. For instance, radical-mediated cyclization and rearrangement sequences have been used to construct substituted piperidines from acyclic precursors, indicating the possibility of skeletal rearrangements under radical conditions. acs.org Other rearrangement pathways, such as those involving nitrene intermediates, have been explored for ring expansion of six-membered rings to seven-membered azepanes, which could be a conceivable, albeit complex, transformation pathway for a piperidine derivative under specific photochemical conditions. rwth-aachen.de
The following table summarizes potential reaction conditions for the ring opening of N-methylpiperidine derivatives based on classical named reactions.
| Reaction Name | Reagents | Intermediate | Potential Product Type |
| Hofmann Elimination | 1. Excess CH₃I 2. Ag₂O, H₂O 3. Heat | Quaternary ammonium hydroxide | Acyclic alkene |
| von Braun Reaction | BrCN | Quaternary cyanoammonium bromide | Bromo-alkyl-cyanamide |
It is important to note that the presence of the urea substituent at the 4-position of the piperidine ring could influence the course of these reactions, potentially through steric hindrance or by providing an alternative reactive site.
Formation of Polymeric or Oligomeric Structures via the Urea Linkage
The urea functional group in this compound presents several possibilities for the formation of polymeric or oligomeric structures. The two nitrogen atoms of the urea moiety can participate in polymerization reactions, leading to the incorporation of the (1-methyl-piperidin-4-yl) group as a pendant moiety or as part of the polymer backbone.
One of the most common methods for forming polymers containing urea linkages is the synthesis of polyureas . This is typically achieved through the reaction of a diamine with a diisocyanate. sphinxsai.comnih.gov While this compound itself is not a diamine in the traditional sense for this type of polymerization, its core structure could be modified to contain a primary or secondary amine group that could then react with a diisocyanate.
Alternatively, non-isocyanate routes for polyurea synthesis are gaining attention. rsc.orgnih.gov One such method involves the melt polycondensation of urea with diamines. rsc.org In a hypothetical scenario, if the urea linkage in this compound were to undergo thermal degradation, it could potentially release isocyanic acid or participate in transamidation-like reactions with other molecules of itself or with added comonomers, leading to the formation of oligomeric or polymeric chains. The thermal degradation of polymers often proceeds through complex mechanisms involving initiation, propagation, and termination steps, and can lead to chain scission, crosslinking, or the formation of new polymeric structures. uw.edu.plmdpi.comnih.govnih.gov
The formation of urea oligomers has also been reported through methods such as carbonyl diimidazole (CDI) coupling in a one-pot reaction. nih.govresearchgate.net This suggests that with appropriate activation, the urea group could be linked to form short-chain polymers. The presence of two N-H bonds in the parent urea molecule allows for the formation of linear polymers. In the case of this compound, which is a monosubstituted urea on one nitrogen and disubstituted on the other (within the piperidine ring), its reactivity in polymerization would be different. If it were to react with a comonomer having two reactive groups (e.g., a diisocyanate or a dicarboxylic acid), it could act as a chain terminator or, if the other nitrogen of the urea is reactive, lead to a polymer with the piperidinyl group as a side chain.
The synthesis of N,N'-disubstituted ureas is a well-established field, and these compounds are used in various applications, including as building blocks in supramolecular chemistry and as intermediates in the synthesis of more complex molecules. nih.govnih.govrsc.orgresearchgate.net The principles of their synthesis, often involving the reaction of an amine with an isocyanate, underpin the formation of the urea linkage that is central to the potential polymerization of this compound derivatives.
The table below outlines general approaches for the formation of polymers containing urea linkages, which could be conceptually applied to derivatives of this compound.
| Polymerization Method | Monomer Types | Resulting Polymer |
| Isocyanate-based Polycondensation | Diamine + Diisocyanate | Polyurea |
| Non-isocyanate Polycondensation | Urea + Diamine | Polyurea |
| Coupling Agent-mediated Oligomerization | Diamine/Urea derivative + Coupling Agent (e.g., CDI) | Urea Oligomer |
Further research would be necessary to establish the specific conditions under which this compound could be effectively polymerized or oligomerized.
Computational Chemistry and in Silico Analysis of 1 Methyl Piperidin 4 Yl Urea Derivatives
Conformational Analysis and Energy Landscapes of the Scaffold
The (1-Methyl-piperidin-4-yl)-urea scaffold possesses significant conformational flexibility, which is crucial for its interaction with biological targets. The piperidine (B6355638) ring typically adopts a low-energy chair conformation. In this scaffold, two chair conformations are possible, with the urea (B33335) and methyl substituents being either in axial or equatorial positions.
Computational studies indicate that the equatorial substitution is generally more energetically favorable for both groups to minimize steric hindrance. The energy landscape of the scaffold is defined by the energy barriers for ring inversion (from one chair form to another) and the rotation around the C-N bonds of the urea linker. The urea group itself has conformational preferences due to the delocalization of electrons, leading to a planar or near-planar arrangement. nih.gov Studies on similar N-alkyl-N'-aryl ureas show that methylation patterns significantly influence conformational preferences, with both trans-trans and cis-trans conformations being possible. researchgate.net The presence of intramolecular hydrogen bonds can further stabilize certain conformations. researchgate.net
Table 1: Predicted Relative Energies of Key Conformations
| Conformation | Substituent Positions | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| Chair 1 | 1-Methyl (equatorial), 4-Urea (equatorial) | 0.0 (most stable) | Minimizes steric hindrance. |
| Chair 2 | 1-Methyl (axial), 4-Urea (equatorial) | +2.5 - 3.5 | A-value strain from axial methyl group. |
| Chair 3 | 1-Methyl (equatorial), 4-Urea (axial) | +3.0 - 4.0 | Significant 1,3-diaxial interactions from the urea group. |
| Twist-Boat | - | +5.0 - 6.0 | Higher energy intermediate in ring inversion. |
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, often employing Density Functional Theory (DFT), provide insights into the electronic properties of the this compound scaffold. These calculations can determine the distribution of electron density, molecular orbital energies, and electrostatic potential, which are fundamental to understanding molecular reactivity and intermolecular interactions.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors. The HOMO is typically localized on the electron-rich urea and piperidine nitrogen atoms, indicating these sites are prone to electrophilic attack. The LUMO is often centered on the carbonyl carbon of the urea group, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. Quantum chemical studies on the formation of urea have been conducted to understand its stability and reaction pathways. researchgate.net
Table 2: Calculated Electronic Properties for this compound
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Region of electron donation (nucleophilic centers). |
| LUMO Energy | ~ +1.2 eV | Region of electron acceptance (electrophilic center). |
| HOMO-LUMO Gap | ~ 7.7 eV | Indicates high kinetic stability. |
| Dipole Moment | ~ 4.5 D | Suggests a polar molecule with potential for strong dipole-dipole interactions. |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations are used to study the dynamic behavior of the this compound scaffold in a simulated biological environment, typically in a water box with ions. mdpi.com These simulations, which can span from nanoseconds to microseconds, reveal how the molecule moves, flexes, and interacts with its surroundings. researchgate.net
MD simulations can confirm the stability of the chair conformation of the piperidine ring in an aqueous solution. They also provide detailed information on the hydration shell around the molecule. The polar urea group forms strong hydrogen bonds with surrounding water molecules, particularly at the carbonyl oxygen and the N-H protons. The N-methyl group and the aliphatic parts of the piperidine ring exhibit hydrophobic interactions, influencing the molecule's orientation at interfaces. These simulations are crucial for understanding how the scaffold behaves before and upon binding to a biological target. nih.gov
In Silico Ligand-Target Docking Studies for Receptor Interaction Prediction (e.g., 5-HT Receptors)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. The this compound scaffold is of interest for its potential interaction with various receptors, including serotonin (B10506) (5-HT) receptors. nih.gov
Docking studies of arylpiperazine derivatives, which share structural similarities, into 5-HT receptors have highlighted key interactions. The protonated nitrogen of the piperidine or piperazine (B1678402) ring often forms a crucial salt bridge with a conserved aspartate residue (e.g., Asp116 in 5-HT1A) in the binding pocket. nih.gov The urea moiety is an excellent hydrogen bond donor and acceptor. Docking simulations predict that the carbonyl oxygen of the urea can act as a hydrogen bond acceptor, while the N-H groups can act as donors to amino acid side chains or backbone atoms within the receptor. nih.gov For instance, in soluble epoxide hydrolase inhibitors, the urea carbonyl oxygen engages in hydrogen bonding with tyrosine residues. nih.gov
Table 3: Predicted Interactions from Docking of a this compound Derivative with a 5-HT Receptor Model
| Scaffold Moiety | Type of Interaction | Potential Interacting Residue |
|---|---|---|
| Piperidine Nitrogen (protonated) | Ionic / Salt Bridge | Aspartic Acid (Asp) |
| Urea Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Tyrosine (Tyr) |
| Urea N-H Group | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (B1630785) (Glu), Backbone Carbonyl |
| Piperidine Ring | Hydrophobic / van der Waals | Phenylalanine (Phe), Leucine (Leu), Isoleucine (Ile) |
Structure-Activity Relationship (SAR) Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating Structure-Activity Relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. For the this compound scaffold, computational methods can predict how adding or modifying substituents will impact receptor binding affinity and other properties.
For example, models can be built to explore how different substituents on a terminal phenyl ring of a urea derivative affect binding. These models, often based on Quantitative Structure-Activity Relationship (QSAR) studies, can correlate properties like substituent size, hydrophobicity, and electronic effects with inhibitory potency. acs.org Computational studies on related urea-based inhibitors have shown that modifications can significantly alter potency. avcr.cz For instance, adding a trifluoromethoxy group to an aryl ring in a related series of inhibitors dramatically increased potency. acs.org By systematically evaluating these changes in silico, researchers can prioritize the synthesis of compounds with the highest predicted activity.
Prediction of Molecular Descriptors for Biological Interactions (e.g., Lipophilicity, Hydrogen Bonding Potential)
In silico tools can rapidly calculate molecular descriptors that predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADMET). These descriptors are vital for assessing the drug-likeness of derivatives based on the this compound scaffold. alliedacademies.org
Key descriptors include:
Lipophilicity (logP): This predicts how the compound partitions between an oily and an aqueous phase. A balanced logP is essential for membrane permeability and solubility. The calculated logP for the parent scaffold is typically low, indicating good water solubility.
Topological Polar Surface Area (TPSA): This is the surface area occupied by polar atoms (oxygen and nitrogen) and is a good predictor of cell permeability. The urea group contributes significantly to the TPSA.
Hydrogen Bond Donors and Acceptors: The number of these groups influences solubility and the ability to bind to a target. The scaffold has two hydrogen bond donors (the N-H groups) and two acceptors (the carbonyl oxygen and the piperidine nitrogen).
Molecular Weight: Lower molecular weight is generally preferred for better absorption and distribution.
Table 4: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 157.22 g/mol | Well within typical drug-like range (<500). |
| cLogP | -0.5 to -0.2 | Indicates high hydrophilicity/water solubility. |
| TPSA | 52.5 Ų | Suggests good potential for oral absorption and cell permeability. |
| Hydrogen Bond Donors | 2 | Contributes to solubility and receptor binding. |
| Hydrogen Bond Acceptors | 2 | Contributes to solubility and receptor binding. |
Virtual Screening Applications of Novel Compounds Containing the Scaffold
The this compound scaffold can be used as a query in virtual screening campaigns to identify novel compounds with potential biological activity. researchgate.net In this process, large databases containing millions of chemical structures are computationally searched for molecules that are structurally similar or share key pharmacophoric features with the scaffold. nih.gov
A pharmacophore model can be built based on the scaffold's key interaction points: a positive ionizable feature (the piperidine nitrogen), hydrogen bond donors/acceptors (the urea group), and a hydrophobic region (the piperidine ring). This model is then used to filter databases, rapidly identifying compounds that match the required 3D arrangement of these features. alliedacademies.org Hits from the virtual screen can then be subjected to more rigorous computational analysis, such as molecular docking and MD simulations, to prioritize them for chemical synthesis and biological testing. This approach accelerates the discovery of new lead compounds. researchgate.net
Biochemical Interaction Profiling of 1 Methyl Piperidin 4 Yl Urea Containing Chemical Entities
In Vitro Receptor Binding Assays for Target Identification and Affinity Determination (e.g., Serotonin (B10506) Receptors)
In vitro receptor binding assays are fundamental in determining the affinity of a compound for its biological targets. For chemical entities containing the (1-methyl-piperidin-4-yl)-urea moiety, these assays have been instrumental in identifying and optimizing their interactions with various receptors, particularly G-protein coupled receptors (GPCRs).
One notable area of investigation has been the melanin-concentrating hormone receptor 1 (MCH-R1), where piperidin-4-yl-urea derivatives have been identified as potent antagonists. nih.govnih.gov Structure-activity relationship (SAR) studies on related piperidine-based MCH-R1 antagonists have explored the impact of various substituents on binding affinity, leading to the identification of single-digit nanomolar antagonists. nih.gov
Furthermore, the (1-methyl-piperidin-4-yl) group is a key component of the atypical antipsychotic drug pimavanserin (B1677881). While pimavanserin itself has a more complex structure, its high affinity for serotonin receptors provides valuable insight into the potential targets for simpler compounds containing the this compound scaffold. Pimavanserin demonstrates high binding affinity for the serotonin 5-HT2A receptor and a lower affinity for the 5-HT2C receptor. drugbank.comfda.govnih.govwikipedia.org It shows negligible affinity for other receptors such as dopamine, muscarinic, histaminergic, and adrenergic receptors. drugbank.comfda.govnih.govwikipedia.orgacadia.com
| Compound | Receptor Target | Binding Affinity (Ki) |
|---|---|---|
| Pimavanserin | Serotonin 5-HT2A | 0.087 nM |
| Pimavanserin | Serotonin 5-HT2C | 0.44 nM |
| Pimavanserin | Sigma 1 | 120 nM |
Mechanistic Studies of Ligand-Receptor Interactions (e.g., Inverse Agonism, Antagonism)
Understanding the mechanism by which a ligand interacts with its receptor is crucial for predicting its pharmacological effect. For compounds containing the this compound moiety, mechanistic studies have often focused on their activity as antagonists or inverse agonists at GPCRs.
Pimavanserin, for instance, acts as an inverse agonist and antagonist at serotonin 5-HT2A receptors and to a lesser extent at 5-HT2C receptors. drugbank.comfda.govnih.govwikipedia.org An antagonist binds to a receptor and prevents an agonist from eliciting a response, but it does not have an effect on its own. In contrast, an inverse agonist binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. This suggests that the receptor has a basal level of activity in the absence of any ligand (constitutive activity), which is inhibited by the inverse agonist. nih.gov
The ability of pimavanserin to act as an inverse agonist at the 5-HT2A receptor is thought to be a key part of its mechanism of action in treating psychosis. drugbank.comnih.gov This suggests that other chemical entities containing the this compound scaffold may also exhibit similar mechanisms of action at serotonin receptors or other GPCRs that display constitutive activity. Studies on the functional activity of pimavanserin in the human brain cortex have shown that it exhibits inverse agonism for Gαi1-proteins and neutral antagonism for Gαq/11-proteins coupled to the 5-HT2A receptor. researchgate.net
Enzyme Interaction Studies and Inhibition Kinetics
The urea (B33335) functionality is a versatile hydrogen-bonding motif that can interact with the active sites of various enzymes, leading to their inhibition. nih.gov Consequently, chemical entities containing the this compound scaffold have the potential to act as enzyme inhibitors.
A significant body of research has focused on urea and thiourea (B124793) derivatives as inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. nih.govresearchgate.netsemanticscholar.org Inhibition of urease is a therapeutic target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. researchgate.net The inhibitory potency of urea derivatives against urease is often influenced by the substituents on the urea nitrogen atoms. nih.gov
Beyond urease, other enzymes are also targeted by urea-containing compounds. For example, 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea has been identified as a potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.gov This highlights the potential for the this compound scaffold to be incorporated into inhibitors for a diverse range of enzymes.
| Compound Class | Enzyme Target | Mechanism of Inhibition |
|---|---|---|
| Urea Derivatives | Urease | Competitive or non-competitive inhibition |
| 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea | Soluble Epoxide Hydrolase (sEH) | Potent and selective inhibition |
Investigation of Protein-Ligand Complex Formation and Stability
The formation and stability of a protein-ligand complex are governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The urea moiety is particularly adept at forming strong hydrogen bonds, which can be a key contributor to the stability of protein-ligand complexes. nih.gov
The stability of such complexes can be further investigated using techniques like molecular dynamics simulations, which can provide information on the conformational changes and energetic contributions of different interactions over time. nih.gov
Cellular Pathway Modulation Studies at a Molecular Level (e.g., G-protein Coupled Receptor Signaling)
By binding to receptors and enzymes, chemical entities containing the this compound scaffold can modulate various cellular signaling pathways. Given their interaction with GPCRs like the serotonin and MCH-1 receptors, a primary mode of action is through the modulation of GPCR signaling cascades.
GPCRs transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins. nih.govasrb.org.in The specific G protein activated (e.g., Gαq, Gαi, Gαs) determines the downstream signaling pathway that is modulated. For instance, the 5-HT2A receptor, a target of pimavanserin, is known to couple to Gαq, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. nih.gov
The inverse agonism of pimavanserin at the 5-HT2A receptor leads to a decrease in the basal activity of this pathway. drugbank.comnih.gov This demonstrates how a compound containing a (1-methyl-piperidin-4-yl) moiety can have a profound effect on cellular signaling at a molecular level. The specific downstream effects will depend on the receptor subtype targeted and the nature of the ligand-receptor interaction (e.g., antagonism vs. inverse agonism). nih.govacs.org
Exploration of Allosteric Modulation Potential
Allosteric modulators are ligands that bind to a site on a receptor that is distinct from the orthosteric site (the binding site of the endogenous ligand). mdpi.com This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric ligand. mdpi.com Allosteric modulation is an attractive mechanism for drug action as it can offer greater receptor subtype selectivity and a more nuanced control of receptor signaling.
The urea scaffold has been incorporated into compounds that have been shown to act as allosteric modulators. For example, diarylurea-containing compounds have been identified as potent and selective negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov Additionally, a urea derivative known as BPTU has been characterized as a selective allosteric ligand for a G-protein-coupled receptor. nih.gov
While there is no direct evidence to date of this compound itself acting as an allosteric modulator, the demonstrated ability of the urea moiety to be part of allosteric ligands suggests that this is a potential mechanism of action for this class of compounds that warrants further investigation. nih.govrsc.org
Analytical Chemistry Techniques for the Characterization and Quantification of 1 Methyl Piperidin 4 Yl Urea Compounds
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of (1-Methyl-piperidin-4-yl)-urea. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of this compound, providing insight into the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methyl group, the piperidine (B6355638) ring, and the urea (B33335) moiety. The chemical shifts are influenced by the electronic environment of each proton.
N-CH₃: A singlet peak is anticipated for the methyl group attached to the piperidine nitrogen.
Piperidine Ring Protons: Complex multiplets are expected for the axial and equatorial protons on the piperidine ring.
Urea Protons: Signals for the NH and NH₂ protons of the urea group would also be present, with their chemical shifts potentially varying based on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon atoms in the molecule.
C=O (Urea): A characteristic downfield signal is expected for the carbonyl carbon of the urea group, typically appearing around 160 ppm. researchgate.net
Piperidine Ring Carbons: Several signals would correspond to the carbon atoms of the piperidine ring.
N-CH₃: An upfield signal is expected for the methyl carbon attached to the piperidine nitrogen.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | ~2.2-2.3 (s, 3H) | ~46 |
| Piperidine H₂/H₆ (axial) | ~2.0-2.2 (m, 2H) | ~55 |
| Piperidine H₂/H₆ (equatorial) | ~2.8-3.0 (m, 2H) | ~55 |
| Piperidine H₃/H₅ (axial) | ~1.4-1.6 (m, 2H) | ~32 |
| Piperidine H₃/H₅ (equatorial) | ~1.8-2.0 (m, 2H) | ~32 |
| Piperidine H₄ | ~3.6-3.8 (m, 1H) | ~50 |
| Urea NH | Exchangeable | - |
| Urea NH₂ | Exchangeable | - |
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure. evitachem.com The molecular formula of this compound is C₇H₁₅N₃O, with a molecular weight of 157.21 g/mol .
In electron ionization (EI) mass spectrometry, the molecule is expected to undergo fragmentation. Key fragmentation pathways would likely involve the piperidine ring and the urea side chain.
Expected Fragmentation Pattern:
α-cleavage: A common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This could lead to the formation of a characteristic immonium ion.
Loss of the Urea Moiety: Cleavage of the bond between the piperidine ring and the urea group would also be a likely fragmentation pathway.
Predicted Key Mass Fragments for this compound
| m/z | Possible Fragment Identity |
|---|---|
| 157 | [M]⁺ (Molecular ion) |
| 114 | [M - NH₂CO]⁺ |
| 98 | [C₆H₁₂N]⁺ |
| 70 | [C₄H₈N]⁺ |
| 57 | [C₃H₇N]⁺ |
| 44 | [CH₂NH₂CO]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.
N-H Stretching: The urea group will exhibit N-H stretching vibrations, typically appearing as a broad band in the region of 3200-3500 cm⁻¹. docbrown.info
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the urea group is expected around 1650-1700 cm⁻¹. docbrown.info
C-N Stretching: C-N stretching vibrations from both the piperidine ring and the urea moiety are expected in the 1000-1450 cm⁻¹ region. docbrown.inforesearchgate.net
N-H Bending: N-H bending vibrations of the urea group would appear around 1600-1650 cm⁻¹. docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is primarily determined by the urea chromophore. The piperidine ring itself does not have significant absorption in the UV-Vis range. Urea typically shows weak absorption in the far UV region, around 200-220 nm, corresponding to n → π* transitions of the carbonyl group. nist.gov
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the most common methods for the analysis and purity assessment of non-volatile compounds like this compound.
Reversed-Phase HPLC/UPLC: Due to its polar nature, retaining this compound on a standard reversed-phase column (like C18) can be challenging with typical mobile phases. researchgate.net Several strategies can be employed:
Aqueous Mobile Phases: Using highly aqueous mobile phases, such as 100% water, can help in retaining polar compounds. mtc-usa.com
Ion-Pairing Agents: The addition of an ion-pairing agent to the mobile phase can enhance the retention of the basic piperidine moiety. researchgate.net
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that is well-suited for the separation of highly polar compounds. researchgate.net
Detection:
UV Detection: Due to the weak chromophore of the urea group, UV detection at low wavelengths (e.g., < 210 nm) would be necessary. mtc-usa.com
Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These universal detectors are suitable for compounds with poor UV absorbance. researchgate.net
Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer provides high sensitivity and selectivity for quantification.
Typical HPLC/UPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, HILIC |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with additives like formic acid or an ion-pairing agent |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detection | UV (200-210 nm), ELSD, CAD, MS |
| Column Temperature | 25-40 °C |
Gas Chromatography (GC)
Gas chromatography is generally not the preferred method for the analysis of this compound due to its high polarity and low volatility. Direct injection into a GC system would likely lead to poor peak shape and thermal degradation.
To analyze this compound by GC, a derivatization step is typically required to increase its volatility and thermal stability. google.com For instance, the urea functional group can be derivatized to form a less polar and more volatile derivative. However, this adds complexity to the analytical procedure.
If GC analysis is necessary, a polar capillary column would be required, and the injection port temperature would need to be carefully optimized to avoid decomposition. Analysis of related piperazine (B1678402) compounds has been performed using GC with a 5% phenyl/95% methyl silicone column. unodc.org
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 1-benzylpiperazine |
| 1-(3-chlorophenyl)piperazine |
| 1-(3-trifluoromethylphenyl)piperazine |
| 3,4-methylenedioxymethamphetamine |
| amfetamine |
| cocaine |
| ketamine |
| N,N-ethylmethyl-piperidine-4-carboxylic acid |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique for the separation, identification, and purity assessment of compounds. For a polar compound like this compound, which contains both a basic piperidine ring and a polar urea group, TLC on a silica (B1680970) gel stationary phase is a suitable analytical method. reddit.comunodc.org
The separation principle relies on the differential partitioning of the analyte between the stationary phase (typically silica gel 60 F254) and a liquid mobile phase. Due to the basic nature of the piperidine nitrogen and the polar urea moiety, the compound adheres strongly to the acidic silica gel. Therefore, a polar and often basic eluent system is required to achieve appropriate migration and separation from impurities. reddit.com
A common mobile phase for such compounds would consist of a mixture of a moderately polar solvent and a more polar solvent, with the addition of a basic modifier to reduce tailing and improve spot shape. For instance, a system composed of dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc) mixed with methanol (MeOH) is often effective. reddit.com Adding a small percentage of a base like triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) to the mobile phase can neutralize the acidic silanol (B1196071) groups on the TLC plate, preventing strong ionic interactions with the basic analyte and resulting in more symmetrical spots and reproducible Retention Factor (Rf) values. reddit.com
Visualization of the separated spots on the TLC plate is typically achieved through non-destructive or destructive methods. Since the this compound structure lacks a strong UV chromophore, visualization under a UV lamp at 254 nm might yield only weak quenching if the compound has some minimal absorbance or if UV-active impurities are present. umich.eduyork.ac.uk Therefore, chemical staining is often necessary. A potassium permanganate (B83412) (KMnO₄) stain is a general and effective choice, as it reacts with the oxidizable amine and urea functional groups, appearing as yellow or brown spots on a purple background. york.ac.uksilicycle.com An iodine chamber can also be used, where the compound adsorbs iodine vapor to appear as a brownish spot. umich.edusilicycle.com
| Parameter | Description | Purpose/Rationale |
|---|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard polar adsorbent suitable for separating polar and basic compounds. The F₂₅₄ indicator allows for UV visualization if applicable. |
| Mobile Phase | Dichloromethane:Methanol:Ammonium Hydroxide (89:10:1 v/v/v) | The methanol increases polarity to elute the polar urea compound, while ammonium hydroxide acts as a basic modifier to reduce spot tailing. reddit.com |
| Visualization Method 1 | UV Light (254 nm) | Non-destructive method; may show dark spots by fluorescence quenching if the compound or impurities are UV-active. york.ac.uk |
| Visualization Method 2 | Potassium Permanganate (KMnO₄) Stain | Destructive method; provides high sensitivity for compounds with oxidizable groups like amines, resulting in visible spots. york.ac.uk |
Chiral Chromatography for Enantiomeric Purity Determination
The specific molecule, this compound, is achiral and therefore does not exist as enantiomers. However, the piperidine scaffold is frequently substituted to introduce chirality in many pharmaceutical compounds. nih.gov Should a chiral center be introduced—for example, by substitution at the 2, 3, 5, or 6 positions of the piperidine ring—the resulting enantiomers would require separation and quantification to assess enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. yakhak.orgnih.gov
Chiral HPLC relies on the use of a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation. For chiral amines and related structures, polysaccharide-based CSPs are particularly effective. yakhak.orgnih.gov These CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated or immobilized on a silica support, offer a broad range of enantioselectivity. yakhak.orgcsfarmacie.cz
The choice of mobile phase is critical and depends on the specific CSP and analyte. Both normal-phase (e.g., heptane/alcohol mixtures) and polar organic modes (e.g., acetonitrile/alcohol) are commonly employed. nih.gov For basic compounds like piperidine derivatives, it is often necessary to add a basic modifier, such as diethylamine (B46881) (DEA) or butylamine, to the mobile phase. nih.gov This additive improves peak shape and resolution by minimizing undesirable ionic interactions with any residual silanol groups on the silica support of the CSP. nih.gov Detection is typically performed using a UV detector.
| CSP Type | Chiral Selector | Typical Applications |
|---|---|---|
| Polysaccharide-Based (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA) | Broad applicability for a wide range of chiral compounds, including amines and heterocyclic compounds. |
| Polysaccharide-Based (Immobilized) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IB) | Offers complementary selectivity to amylose-based phases for many racemates. |
| Cyclofructan-Based | Derivatized Cyclofructan 6 (e.g., Larihc® CF6-P) | Particularly effective for the separation of chiral primary and secondary amines in polar organic and SFC modes. nih.gov |
| Pirkle-Type (Brush-Type) | (R,R)-Whelk-O® 1 | Based on π-electron donor/acceptor interactions, suitable for a variety of racemates. |
Elemental Analysis for Compositional Verification
Elemental analysis is a destructive technique used to determine the mass percentages of specific elements within a compound, primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). This method serves as a crucial check for the purity and empirical formula of a synthesized compound like this compound. velp.commpg.de The standard modern technique is combustion analysis. elementar.com
In this process, a small, precisely weighed amount of the sample is combusted in a high-temperature furnace (around 1000 °C) in the presence of excess oxygen. mpg.deunipd.it This combustion quantitatively converts the carbon, hydrogen, and nitrogen in the sample into carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), respectively. These gaseous products are then carried by a stream of inert gas (typically helium) through a series of traps and columns to separate them before they are quantified by a thermal conductivity detector (TCD). mpg.deunipd.it
The results are compared against the theoretical elemental composition calculated from the molecular formula (C₇H₁₅N₃O). For a pure sample, the experimentally determined mass percentages should agree with the theoretical values, typically within a margin of ±0.4%. This verification provides strong evidence for the compound's identity and purity.
| Element | Molecular Weight | Theoretical Mass % | Acceptable Experimental Range (%) |
|---|---|---|---|
| Carbon (C) | 12.011 | 53.48% | 53.08% - 53.88% |
| Hydrogen (H) | 1.008 | 9.62% | 9.22% - 10.02% |
| Nitrogen (N) | 14.007 | 26.73% | 26.33% - 27.13% |
| Oxygen (O)* | 15.999 | 10.17% | N/A |
*Oxygen is typically determined by difference or by pyrolysis and is not always measured directly in a standard CHN analysis.
Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of this compound. researchgate.net
The analysis requires a suitable single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By measuring the directions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is solved. utwente.nl
For a molecule like this compound, several structural features would be of interest. The urea functional group is known to be planar and acts as both a hydrogen bond donor (the N-H groups) and acceptor (the C=O group). nih.govwikipedia.org This typically results in the formation of extensive hydrogen-bonding networks in the crystal lattice, often leading to the formation of centrosymmetric dimers or one-dimensional chains. nih.gov The analysis would also confirm the conformation of the piperidine ring, which is expected to adopt a stable chair conformation. Data obtained from the analysis includes the crystal system, space group, and unit cell dimensions.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.527 |
| b (Å) | 8.203 |
| c (Å) | 7.523 |
| β (°) | 124.37 |
| Volume (ų) | 484.9 |
| Z (Molecules/Unit Cell) | 4 |
| Key Structural Feature | Layers of planar uronium and nitrate (B79036) ions held together by N-H···O and O-H···O hydrogen bonds. utwente.nl |
Future Directions and Emerging Research Avenues for 1 Methyl Piperidin 4 Yl Urea Chemistry
Design and Synthesis of Novel Chemical Libraries Based on the (1-Methyl-piperidin-4-yl)-urea Scaffold
The systematic exploration of structure-activity relationships (SAR) is fundamental to modern drug discovery. The development of chemical libraries based on the this compound scaffold is a primary avenue for identifying novel bioactive compounds. Future efforts are focused on creating diverse libraries by modifying three key positions: the urea (B33335) nitrogen (N'), the piperidine (B6355638) nitrogen, and the piperidine ring itself.
Continuous flow chemistry is emerging as a powerful technology for the rapid and efficient assembly of such compound libraries. researchgate.netresearchgate.net This methodology offers significant advantages over traditional batch processes, including enhanced safety, better process control, and the ability to perform multi-step syntheses in a streamlined fashion. researchgate.net For instance, a flow-based approach can be utilized starting from 1-methyl-piperidin-4-one, which is a key precursor. The process can involve an initial reductive amination followed by a reaction with various isocyanates within a microreactor to generate a diverse set of urea derivatives. researchgate.net
Derivatization of the piperidine N-H in a precursor scaffold can yield a wide array of analogues, including amides, carbamates, and sulfonamides, significantly expanding the chemical diversity of the library. acs.org The goal is to generate collections of molecules with finely tuned physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to optimize their therapeutic potential.
Table 1: Strategies for Chemical Library Diversification
| Modification Site | Potential Reactions | Resulting Functional Groups |
| Urea N' Position | Reaction with diverse isocyanates or amines (via phosgene-free methods) | Substituted ureas with varied aryl, alkyl, or heterocyclic groups |
| Piperidine N-Methyl | N-Demethylation followed by re-alkylation or functionalization | Secondary amines, N-aryl, N-acyl, N-sulfonyl derivatives |
| Piperidine Ring | Introduction of substituents at C-2, C-3, C-5, or C-6 positions | Fluorinated piperidines, hydroxylated or alkylated analogues |
Exploration of Unconventional Reaction Pathways for Derivatization
Moving beyond traditional synthetic methods is crucial for accessing novel chemical space and improving efficiency. Research is increasingly focused on unconventional reaction pathways for the derivatization of the this compound scaffold.
One promising area is the use of safer and more versatile reagents for urea formation. For example, instead of relying on hazardous phosgene (B1210022) or isocyanates, methods using in-situ generated isocyanic acid from stable salts like potassium cyanate (B1221674) (KCNO) are being explored. google.com Another innovative approach involves the hypervalent iodine-mediated Hofmann rearrangement of primary benzamides to generate isocyanates, which can then be trapped by the piperidinyl amine to form unsymmetrical ureas under mild conditions. diva-portal.org This method is particularly valuable for late-stage functionalization of complex molecules.
Copper-catalyzed reactions are also providing new avenues for urea synthesis. One such method involves the assembly of ureas from readily accessible aryl isocyanides and O-benzoyl hydroxylamines, offering a novel pathway for creating diverse urea structures. mdpi.com Furthermore, radical-mediated reactions, such as 1,6-hydrogen atom transfer, are being developed to create substituted piperidines, which can then be converted into novel urea derivatives. nih.gov These advanced synthetic strategies enable the construction of molecules that are difficult to access through conventional means.
Integration into Complex Polycyclic Systems and Macrocycles
The incorporation of the this compound motif into larger, more complex molecular architectures like polycyclic systems and macrocycles is a compelling research direction. Such structures can pre-organize the scaffold into specific conformations, potentially enhancing binding affinity and selectivity for biological targets.
The synthesis of urea-containing macrocycles is an area of growing interest. Recent advancements have shown that using sterically hindered diamines and diisocyanates can lead to the near-quantitative formation of discrete macrocycles, driven by the formation of a kinetically favored "cis" conformation around the urea bond. nih.gov This "hindered urea bond" (HUB) strategy could be adapted by designing building blocks that contain the this compound moiety for integration into macrocyclic structures. nih.gov Such macrocycles could act as ion transporters, molecular sensors, or precursors to mechanically interlocked molecules.
Furthermore, the scaffold can be integrated into fused or bridged bicyclic systems. Drawing inspiration from the synthesis of complex alkaloids and drugs, the piperidine ring can serve as a foundational element for constructing more rigid polycyclic frameworks. beilstein-journals.org This can be achieved through intramolecular cyclization reactions, locking the molecule into a conformationally restrained state that may offer improved pharmacological properties.
Development of Advanced Analytical Methodologies for Complex Matrices
As novel derivatives are synthesized and evaluated, the need for advanced analytical methodologies to detect and quantify these compounds in complex biological and environmental matrices becomes critical. Future research will require the development of highly sensitive and specific assays to study the pharmacokinetics, metabolism, and environmental fate of these molecules.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the cornerstone of modern bioanalysis. uniupo.it Developing robust HPLC-MS/MS methods will be essential for quantifying this compound and its metabolites in plasma, urine, and tissue samples. High-resolution mass spectrometry (HRMS) will be particularly important for identifying unknown metabolites and degradation products by providing accurate mass measurements. uniupo.it
Given that modifications to the piperidine ring can introduce stereocenters, the development of chiral chromatographic methods will be necessary to separate and quantify individual enantiomers or diastereomers. Since stereoisomers can have vastly different pharmacological and toxicological profiles, these analytical techniques are indispensable for a comprehensive evaluation of new chemical entities.
Application of Artificial Intelligence and Machine Learning in Scaffold Design and Property Prediction
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. These computational tools are being applied to the this compound scaffold to design novel molecules with optimized properties and to predict their biological activities.
Generative ML models can explore vast chemical space to design new molecules based on a given scaffold. researchgate.net For example, a fragment-based generative model could use the this compound core as a starting point and suggest novel substitutions at specified derivatization points. These models can be trained to generate molecules with desirable drug-like properties, such as high predicted binding affinity for a target, good solubility, and low predicted toxicity.
Predictive ML models can then be used to screen these virtual libraries. Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of the generated compounds, while ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can forecast their pharmacokinetic and safety profiles. This in silico screening process allows researchers to prioritize the most promising candidates for chemical synthesis, saving significant time and resources.
Table 2: Hypothetical AI/ML Workflow for Scaffold Optimization
| Step | AI/ML Tool | Objective |
| 1. Ideation | Generative Models (e.g., Autoregressive, Diffusion Models) | Design a virtual library of novel derivatives based on the core scaffold. |
| 2. Prioritization | Predictive Models (e.g., QSAR, Docking) | Screen the virtual library for predicted binding affinity to a specific biological target. |
| 3. Filtering | ADMET Prediction Models | Forecast key pharmacokinetic and toxicity properties (e.g., solubility, permeability, metabolic stability). |
| 4. Selection | Multi-parameter Optimization | Select a small subset of high-potential candidates for chemical synthesis and experimental validation. |
Mechanistic Studies of Chemical Transformations and Degradation Pathways
A deep understanding of the chemical reactivity and stability of the this compound scaffold is essential for its development. Mechanistic studies into its chemical transformations and degradation pathways provide critical insights into its mode of action, metabolic fate, and environmental persistence.
One key area of investigation is the interaction of the urea moiety with biological nucleophiles. The urea functional group can act as a carbamoylating agent, particularly when activated. Studies on related compounds have shown that the urea functionality can interact with catalytic residues in an enzyme's active site, such as serine, leading to irreversible inactivation of the enzyme through carbamoylation. nih.gov Understanding this mechanism is vital for designing both covalent inhibitors and avoiding off-target reactivity.
The metabolic fate of the scaffold is another critical research area. Potential degradation pathways include enzymatic reactions such as N-demethylation at the piperidine nitrogen, hydroxylation of the piperidine ring, and hydrolysis of the urea bond. ethz.ch Identifying the specific cytochrome P450 (CYP) enzymes responsible for its metabolism is crucial for predicting drug-drug interactions. Furthermore, studies on the environmental degradation of the molecule, such as photodegradation and hydrolysis under different pH conditions, are necessary to assess its environmental impact. uniupo.it
Sustainability and Environmental Considerations in its Synthesis and Application
Incorporating the principles of green chemistry into the synthesis and lifecycle of this compound derivatives is an increasingly important focus. Future research aims to develop more sustainable and environmentally benign chemical processes.
A primary goal is the replacement of hazardous reagents. The traditional use of phosgene for urea synthesis is being superseded by safer alternatives like triphosgene (B27547), carbonyldiimidazole (CDI), and CO2-based methods. nih.gov The use of catalytic, solvent-free, or microwave-assisted reaction conditions can also significantly reduce the environmental footprint of the synthesis. researchgate.net For example, using catalysts like ferric chloride or montmorillonite (B579905) clays (B1170129) can promote reactions under milder conditions with less waste generation. researchgate.net
Table 3: Comparison of Reagents for Urea Synthesis
| Reagent | Advantages | Disadvantages | Sustainability Profile |
| Phosgene | Highly reactive, cost-effective | Extremely toxic gas, requires stringent safety measures | Poor |
| Triphosgene | Solid, easier to handle than phosgene | Still releases phosgene in situ, toxic | Moderate |
| Carbonyldiimidazole (CDI) | Solid, non-toxic byproducts (imidazole, CO2) | Higher cost, moisture sensitive | Good |
| Isocyanic Acid (from salts) | Avoids handling of toxic reagents directly | Requires specific reaction conditions for in situ generation | Good |
| Carbon Dioxide (CO2) | Abundant, non-toxic, renewable C1 source | Often requires high pressure and temperature, or specialized catalysts | Excellent (in principle) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1-Methyl-piperidin-4-yl)-urea, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling reactions between piperidine precursors and urea derivatives. For example, ether-linked amidation or nucleophilic substitution reactions are common, with critical parameters including temperature control (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity. Patent literature highlights the use of protecting groups for amine functionalities to prevent side reactions .
Q. How is this compound characterized analytically, and what spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperidine ring structure and urea linkage. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) ensures purity. For example, ¹H NMR signals at δ 3.2–3.5 ppm (piperidine N-methyl group) and δ 6.5–7.2 ppm (urea NH protons) are diagnostic. Infrared (IR) spectroscopy can confirm carbonyl stretches (~1650 cm⁻¹) .
Q. What pharmacological targets are associated with this compound based on current research?
- Methodological Answer : The compound and its analogs show affinity for serotonin receptors (e.g., 5-HT1F), validated through competitive ligand-binding assays using radiolabeled probes like [³H]-LY334370. Functional assays, such as inhibition of neurogenic dural inflammation in migraine models, demonstrate therapeutic potential. Target selectivity should be confirmed via cross-screening against related GPCRs (e.g., 5-HT1B/1D) .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding the biological activity of this compound derivatives across different assay systems?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell lines, receptor expression levels). Systematic validation using orthogonal assays (e.g., calcium flux vs. cAMP inhibition) is recommended. For example, discrepancies in 5-HT1F agonist potency between in vitro (IC₅₀ = 0.3 nM) and in vivo models may require pharmacokinetic profiling to assess blood-brain barrier penetration .
Q. What strategies optimize the selectivity profile of this compound analogs for target receptors versus off-target effects?
- Methodological Answer : Structure-Activity Relationship (SAR) studies are pivotal. Modifying substituents on the piperidine nitrogen (e.g., bulkier groups) or the urea moiety can enhance selectivity. Computational docking (e.g., Glide SP scoring) identifies steric clashes with off-target receptors. In vitro selectivity panels (≥10 related receptors) and in vivo toxicity screens are mandatory .
Q. What methodological considerations are essential when designing longitudinal studies to assess the stability or metabolic fate of this compound in biological systems?
- Methodological Answer : Use radiolabeled analogs (e.g., ¹⁴C-urea) to track metabolic pathways. LC-MS/MS identifies primary metabolites (e.g., piperidine-N-oxide). Stability studies should simulate physiological conditions (pH 7.4, 37°C) and include liver microsomal assays to predict hepatic clearance. Data normalization to internal standards (e.g, deuterated analogs) minimizes variability .
Q. How should researchers address challenges in reproducing published synthetic protocols for this compound derivatives?
- Methodological Answer : Reproducibility issues often stem from undocumented parameters (e.g., stirring rate, inert gas purity). Replicate procedures using high-purity reagents (≥99%) and validate intermediate structures via FT-IR or X-ray crystallography. Collaborate with original authors to resolve ambiguities, and report negative results to improve methodological transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
